

Spectroscopic Characterization of 2-(Propylthio)nicotinamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-(Propylthio)nicotinamide

CAS No.: 175135-26-9

Cat. No.: B071382

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Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. **2-(Propylthio)nicotinamide**, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a propylthio group at the 2-position and an amide at the 3-position of the pyridine ring creates a unique electronic and steric environment, necessitating a thorough and multi-faceted analytical approach for its characterization.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural confirmation and purity assessment of **2-(Propylthio)nicotinamide**. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a vital resource for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established scientific

principles and data from closely related analogs, offering a robust framework for the analysis of this and similar molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For **2-(Propylthio)nicotinamide**, both ^1H and ^{13}C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid signal overlap with the analyte.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **^{13}C NMR Acquisition:**

- Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each unique carbon atom.
- Employ a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Workflow for NMR Data Acquisition and Analysis



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Caption: Workflow for NMR data acquisition, processing, and analysis.

^1H NMR Spectral Data Interpretation

Due to the absence of a publicly available spectrum for **2-(Propylthio)nicotinamide**, the following table presents expected chemical shifts and multiplicities based on the analysis of structurally similar compounds, including nicotinamide and other substituted pyridines.[1][2] The presence of the electron-withdrawing nitrogen atom in the pyridine ring significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).[1]

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6 (Pyridine)	~8.5 - 8.7	Doublet	~4-5	1H
H-4 (Pyridine)	~8.0 - 8.2	Doublet of Doublets	~7-8, ~1-2	1H
H-5 (Pyridine)	~7.2 - 7.4	Doublet of Doublets	~7-8, ~4-5	1H
-NH ₂ (Amide)	~5.5 - 7.5 (broad)	Singlet (broad)	-	2H
-S-CH ₂ - (Propyl)	~3.0 - 3.2	Triplet	~7-8	2H
-CH ₂ - (Propyl)	~1.6 - 1.8	Sextet	~7-8	2H
-CH ₃ (Propyl)	~0.9 - 1.1	Triplet	~7-8	3H

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (Amide)	~165 - 170
C-2 (Pyridine)	~158 - 162
C-6 (Pyridine)	~150 - 153
C-4 (Pyridine)	~135 - 138
C-3 (Pyridine)	~128 - 132
C-5 (Pyridine)	~120 - 123
-S-CH ₂ - (Propyl)	~35 - 40
-CH ₂ - (Propyl)	~22 - 26
-CH ₃ (Propyl)	~13 - 15

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity and minimal sample preparation.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum is collected first, followed by the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of **2-(Propylthio)nicotinamide** is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amide)	3400 - 3100	Medium-Strong, Broad
C-H Stretch (Aromatic)	3100 - 3000	Medium-Weak
C-H Stretch (Aliphatic)	3000 - 2850	Medium-Strong
C=O Stretch (Amide)	~1680	Strong
C=C and C=N Stretch (Pyridine Ring)	1600 - 1450	Medium-Strong
N-H Bend (Amide)	~1620	Medium
C-N Stretch	1400 - 1200	Medium

The analysis of the vibrational spectra indicates that changes in the N-H stretching frequencies of the NH₂ group can be influenced by intramolecular hydrogen bonding.[3] The carbonyl (C=O) stretching vibration is a particularly strong and informative band for identifying the amide group.[4]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

Experimental Protocol: MS Data Acquisition

- Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, often resulting in a prominent protonated molecular ion $[M+H]^+$.

- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
- **Data Acquisition:** The mass spectrum is acquired, showing the relative abundance of ions at different m/z values.

Mass Spectral Data Interpretation

For **2-(Propylthio)nicotinamide** (C₉H₁₂N₂OS), the expected molecular weight is approximately 196.27 g/mol .

Ion	Expected m/z	Interpretation
[M+H] ⁺	~197.07	Protonated Molecular Ion
[M] ⁺	~196.06	Molecular Ion (less common in ESI)

The mass spectrum of the closely related 2-(n-Propylthio)nicotinic acid shows a molecular weight of 197.254 g/mol .^[5] The fragmentation pattern in mass spectrometry can provide further structural information. For **2-(Propylthio)nicotinamide**, common fragmentation pathways would likely involve the loss of the propyl group or cleavage of the amide bond.

Conclusion

The comprehensive spectroscopic analysis of **2-(Propylthio)nicotinamide**, integrating NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural characterization. While a complete public dataset for this specific molecule is not readily available, a thorough understanding of its structure can be achieved by leveraging data from closely related analogs and applying fundamental spectroscopic principles. The methodologies and expected spectral data presented in this guide provide a robust framework for researchers in the pharmaceutical and chemical sciences to confidently identify and characterize this and similar novel compounds, ensuring the integrity and progression of their research and development endeavors.

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